molecular formula C24H18N4O4 B021831 Pigment red 22 CAS No. 6448-95-9

Pigment red 22

Cat. No.: B021831
CAS No.: 6448-95-9
M. Wt: 426.4 g/mol
InChI Key: HVBDWKMAUMVFIY-QYQHSDTDSA-N
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Description

Pigment Red 22 is a synthetic organic pigment known for its vibrant yellowish-red hue. It is widely used in various industries, including textiles, printing, and coatings, due to its excellent tinctorial strength and resistance to soap and alkali . This pigment is particularly valued in applications where high color strength and stability are required.

Mechanism of Action

Target of Action

BRILLIANTFATSCARLET, also known as Pigment Red 22, is primarily used as a coloring agent . It is widely used in the formulation of various products such as cleansing products, makeup, moisturizers, night skin care products , textile printing, water-based inks, solvent-based inks, self-drying inks, and latex paints . Therefore, its primary targets are the materials it is intended to color.

Mode of Action

The mode of action of this compound is based on its ability to impart color to the materials it is applied to. It is a naphthol derivative that provides a red color . The compound interacts with the material, adhering to the surface to provide the desired color. In the case of tattoo ink, for example, the pigment is injected into the dermis, where it remains to provide long-lasting color .

Biochemical Pathways

It’s worth noting that the reduction of dithionite in this compound produces 2,4-toluylenediamine, a highly toxic compound .

Pharmacokinetics

When used as a tattoo ink, the pigment is permanently deposited into the dermis, where it remains stable over time .

Result of Action

The primary result of this compound’s action is the imparting of a red color to the material it is applied to. This can range from a visible change in color in the case of textiles, inks, and paints, to a more subtle effect when used in skincare and makeup products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the pigment can be affected by exposure to sunlight, heat, and pH. Furthermore, the efficacy of the pigment can be influenced by the material it is applied to, with different materials interacting with the pigment in different ways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pigment Red 22 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired pigment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component under acidic conditions. The resulting pigment is filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pigment Red 22 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the chromophore structure, affecting the pigment’s hue.

    Substitution: Substitution reactions can introduce different functional groups, modifying the pigment’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines or other reduced species .

Scientific Research Applications

Pigment Red 22 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pigment Red 22 can be compared with other similar azo pigments, such as Pigment Red 9 and Pigment Red 146. While all these pigments share the azo chromophore, they differ in their specific structures and properties:

This compound stands out due to its yellowish-red hue and high tinctorial strength, making it particularly suitable for applications requiring vibrant and stable colors .

Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMEPHFXJHGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052329
Record name C.I. Pigment Red 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6448-95-9
Record name Pigment Red 22
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6448-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment red 22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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